![molecular formula C12H17FN2O B1404261 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine CAS No. 490021-92-6](/img/structure/B1404261.png)
3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine” would be expected to include an azetidine ring (a four-membered ring containing nitrogen), a propylamine group (a three-carbon chain with an amine group), and a fluoro-phenoxy group (a phenyl ring with a fluorine atom and an ether linkage) .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
The synthesis of azetidine derivatives, including those similar to 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine, is a significant area of research in medicinal chemistry. These compounds serve as key intermediates for developing potent inhibitors targeting various biological pathways. For instance, an asymmetric synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, highlights the utility of azetidine derivatives in creating therapeutic agents (Cvetovich et al., 1996). Furthermore, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the versatility of azetidine compounds in medicinal chemistry as building blocks for drug discovery (Van Hende et al., 2009).
Biochemical and Pharmacological Applications
Azetidine derivatives are explored for their biochemical and pharmacological applications, especially in the context of receptor binding and imaging studies. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a novel positron emission tomography (PET) ligand for nicotinic receptors, underscore the potential of azetidine derivatives in neuroimaging and the study of neurological diseases (Doll et al., 1999).
Drug Development and Enhancement
The development of azetidine-containing compounds extends to enhancing the pharmacological profiles of existing drugs. The discovery of SCH 58235, a potent inhibitor of cholesterol absorption, illustrates how modifications to the azetidine moiety can lead to drugs with improved efficacy and pharmacokinetic properties (Rosenblum et al., 1998).
Antibacterial and Antitumor Activities
Research into azetidine derivatives also encompasses their antibacterial and antitumor activities. Novel Schiff base and azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in addressing antibiotic resistance (Vashi & Naik, 2004). Additionally, the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents highlight the therapeutic potential of azetidine derivatives in cancer treatment (Greene et al., 2016).
Eigenschaften
IUPAC Name |
3-[3-(4-fluorophenoxy)azetidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-2-4-11(5-3-10)16-12-8-15(9-12)7-1-6-14/h2-5,12H,1,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYLGSCNERZEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



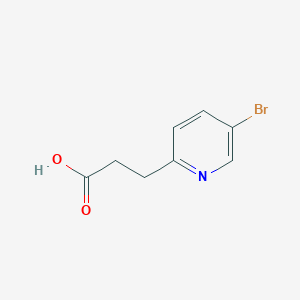


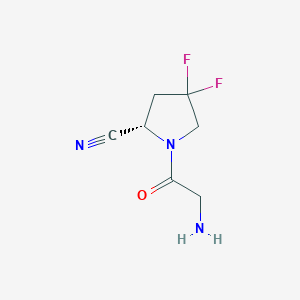


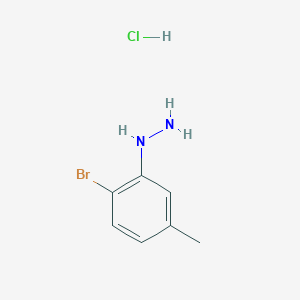
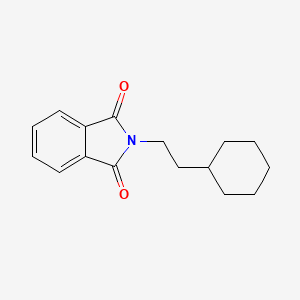
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
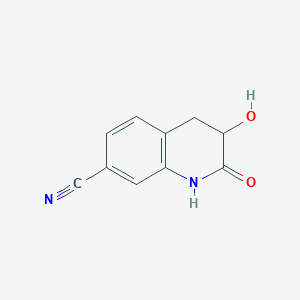
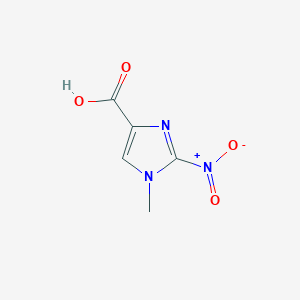
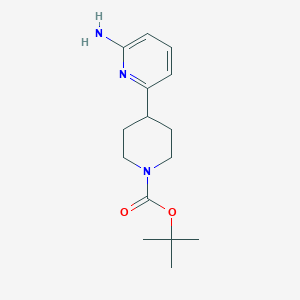
![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)
![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)